molecular formula C12H15BrClFN2O B13700854 (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride

(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride

Cat. No.: B13700854
M. Wt: 337.61 g/mol
InChI Key: KJGUOAVBWKXYBL-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring attached to a piperazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with 2-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.

    Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex piperazine-containing compounds.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-fluorophenyl)(4-methyl-1-piperidinyl)methanone
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15BrClFN2O

Molecular Weight

337.61 g/mol

IUPAC Name

(4-bromo-3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C12H14BrFN2O.ClH/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9;/h2-3,6,8,15H,4-5,7H2,1H3;1H

InChI Key

KJGUOAVBWKXYBL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=C(C=C2)Br)F.Cl

Origin of Product

United States

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